Dibenzyldimethylammonium chloride
Overview
Description
Dibenzyldimethylammonium chloride is an organic compound with the chemical formula C16H22ClN. It is a quaternary ammonium salt, characterized by the presence of two benzyl groups and two methyl groups attached to the nitrogen atom. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Mechanism of Action
Target of Action
Dibenzyldimethylammonium chloride, also known as Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1), primarily targets the phospholipid membrane of microorganisms . The phospholipid membrane plays a crucial role in maintaining the structural integrity of the cell and controlling the movement of substances in and out of the cell .
Mode of Action
The compound interacts with its targets by disrupting the normal function of the phospholipid membrane. It causes leakage of intracellular molecules, leading to the death of the cells . The minimum inhibitory concentration (MIC) value of this compound against Escherichia coli was found to be a small value, 1.3 mg/L . This indicates that even at low concentrations, the compound can effectively inhibit the growth of microorganisms.
Biochemical Pathways
It is known that the compound disrupts the phospholipid membrane, leading to leakage of intracellular macromolecules . This disruption affects various cellular processes, ultimately leading to cell death .
Result of Action
The primary result of this compound’s action is the death of microorganisms. By disrupting the phospholipid membrane, the compound causes leakage of intracellular molecules, leading to cell death . This makes it an effective disinfectant and microbicidal agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is highly soluble in water and has a low volatility . This suggests that the compound may be more effective in aqueous environments. Additionally, it may be environmentally persistent depending on local conditions . It is highly toxic to aquatic invertebrates and moderately toxic to fish , indicating that its use should be carefully managed to minimize environmental impact.
Biochemical Analysis
Biochemical Properties
Dibenzyldimethylammonium chloride plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt the lipid bilayers of microbial cell membranes, leading to cell lysis . Additionally, this compound can interact with enzymes involved in cellular respiration, inhibiting their activity and thereby reducing ATP production . These interactions highlight the compound’s ability to interfere with essential biochemical processes in microorganisms.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can induce oxidative stress and inhibit cell growth in lung epithelial cells by increasing the production of reactive oxygen species (ROS) and decreasing glutathione activity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . These cellular effects underscore the compound’s potential impact on cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the lipid bilayers of cell membranes, causing disruption and increased permeability . This interaction results in the leakage of cellular contents and eventual cell death. Additionally, this compound can inhibit enzymes such as lactate dehydrogenase, further impairing cellular metabolism . These molecular interactions elucidate the compound’s mode of action at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antimicrobial efficacy may decrease with prolonged exposure to light or heat . Over time, this compound can degrade, leading to reduced potency and altered effects on cellular function. Long-term studies have shown that continuous exposure to the compound can result in adaptive responses in cells, such as increased expression of stress-related proteins . These temporal effects highlight the importance of considering stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as tissue irritation and systemic toxicity . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to organ damage and impaired physiological functions . These findings emphasize the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can interact with enzymes such as phospholipases, leading to the breakdown of phospholipids and the release of fatty acids . This interaction affects metabolic flux and can alter the levels of metabolites involved in energy production and cellular signaling . Understanding these metabolic pathways is crucial for elucidating the compound’s broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake and accumulation in specific cellular compartments . Additionally, this compound can interact with binding proteins that modulate its localization and concentration within cells . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can disrupt mitochondrial membranes and impair energy production . Understanding the subcellular localization of this compound is critical for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyldimethylammonium chloride can be synthesized through the reaction of benzyl chloride with dimethylamine. The reaction typically involves the gradual addition of benzyl chloride to a solution of dimethylamine, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where benzyl chloride and dimethylamine are reacted under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can act as a phase transfer catalyst in such reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Reaction Conditions: These reactions are usually carried out in polar solvents such as water or alcohols, and may require heating to facilitate the reaction.
Major Products:
- The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reaction with hydroxide ions would yield dibenzyldimethylamine and water .
Scientific Research Applications
Dibenzyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in the study of microbial inhibition and as a disinfectant.
Medicine: Research into its potential use as an antimicrobial agent in medical settings is ongoing.
Industry: It is used in the production of zeolites, which are important in catalysis and separation processes.
Comparison with Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but with longer alkyl chains.
Benzalkonium chloride: A widely used disinfectant and antiseptic with a similar structure but different alkyl chain lengths.
Uniqueness: Dibenzyldimethylammonium chloride is unique in its specific combination of benzyl and methyl groups, which confer distinct hydrophobic and hydrophilic properties. This balance makes it particularly effective as a phase transfer catalyst and antimicrobial agent .
Properties
IUPAC Name |
dibenzyl(dimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N.ClH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXAARCEIWRIMU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-26-1 (Parent) | |
Record name | Dimethyldibenzylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883274 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-94-7 | |
Record name | Dibenzyldimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyldibenzylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77 | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyldimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dimethyldibenzylammonium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFJ58C47V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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